

# An In-depth Technical Guide to AZD4573: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AZD4573, also known as zemirciclib, is a potent and highly selective, short-acting inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] It is an investigational small molecule drug being developed for the treatment of various hematological malignancies.[2][3] CDK9 is a key transcriptional regulator, and its inhibition by AZD4573 leads to the downregulation of anti-apoptotic proteins, such as MCL-1, ultimately inducing apoptosis in cancer cells.[2] This technical guide provides a comprehensive overview of the chemical structure and the pharmacological and physicochemical properties of AZD4573, along with its mechanism of action and relevant experimental data.

## **Chemical Structure and Physicochemical Properties**

**AZD4573** is a complex heterocyclic molecule with the systematic IUPAC name (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide.[4] Its chemical and physicochemical properties are summarized in the table below.



| Property          | Value                                                                                                                                    | Reference |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide             | [4]       |
| SMILES            | CC(=0)N[C@@H]1CCC INVALID-LINK C(=0)NC2=NC=C(C(=C2)C3= C4CC(CN4N=C3)(C)C)CI                                                              | [4]       |
| Molecular Formula | C22H28CIN5O2                                                                                                                             | [4]       |
| Molecular Weight  | 429.9 g/mol                                                                                                                              | [4]       |
| Solubility        | Soluble in DMSO and Methanol.[5] In DMSO, solubility is reported as 50 mg/mL (116.30 mM) with sonication[6] and 86 mg/mL (200.02 mM).[7] |           |
| Appearance        | White to off-white solid.                                                                                                                | [8]       |

## **Pharmacological Properties**

**AZD4573** is a highly potent and selective inhibitor of CDK9.[2] Its pharmacological profile is characterized by its strong inhibitory activity against CDK9 and its selectivity over other kinases, leading to a favorable therapeutic window.

## **Pharmacodynamics**

The primary mechanism of action of **AZD4573** is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[1] This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation of genes with short-lived mRNA transcripts, including critical survival proteins for cancer cells like MCL-1 and MYC.[9][10]



The inhibitory activity and selectivity of AZD4573 have been quantified in various assays:

| Parameter                         | Value                                                                                                                                                   | Cell Line/Assay<br>Condition       | Reference |
|-----------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------|-----------|
| CDK9 IC50                         | <4 nM                                                                                                                                                   | Biochemical Assay                  | [8][11]   |
| CDK9 IC50                         | <3 nM                                                                                                                                                   | FRET-based<br>biochemical assay    | [9][12]   |
| CDK9 IC50                         | 14 nM                                                                                                                                                   | [5]                                |           |
| Selectivity vs. other<br>CDKs     | >10-fold selective<br>against other CDKs<br>and kinases tested.[9]<br>>25-fold cellular<br>selectivity for CDK9<br>over other CDKs in<br>MCF7 cells.[2] | KINOMEscan<br>platform, MCF7 cells | [2]       |
| CDK1 IC50                         | 370 nM                                                                                                                                                  | [5]                                |           |
| CDK2 IC50                         | >10,000 nM                                                                                                                                              | [5]                                |           |
| CDK4/6 IC50                       | 1,100 nM                                                                                                                                                | [5]                                |           |
| CDK7 IC50                         | 1,100 nM                                                                                                                                                | [5]                                |           |
| Caspase Activation<br>EC50        | 13.7 nM                                                                                                                                                 | MV4-11 (Acute<br>Myeloid Leukemia) | [6][8]    |
| Median Caspase<br>Activation EC50 | 30 nM                                                                                                                                                   | Hematological cancer cell lines    | [7]       |
| Median GI50                       | 11 nM                                                                                                                                                   | Hematological cancer cell lines    | [7]       |

## **Pharmacokinetics**

**AZD4573** was designed for intravenous administration and exhibits a short half-life, allowing for transient but potent target engagement.[2][13]



| Parameter        | Value                                                                              | Species          | Reference |
|------------------|------------------------------------------------------------------------------------|------------------|-----------|
| Half-life (t1/2) | < 1 hour                                                                           | Rat, Dog, Monkey | [7][8]    |
| Half-life (t1/2) | ~5 hours                                                                           | Human            | [10]      |
| Binding Kinetics | Fast-off (t1/2 = 16 min)                                                           | [7][13]          |           |
| Pharmacokinetics | Dose-proportional increases in AUC and Cmax with moderate variability (~30-60% CV) | Human            | [10]      |

# **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the mechanism of action of **AZD4573** and a general workflow for its evaluation.





Click to download full resolution via product page

Caption: Mechanism of action of AZD4573.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azd-4573 | C22H28ClN5O2 | CID 124155204 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]



- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AZD4573 [openinnovation.astrazeneca.com]
- 10. ashpublications.org [ashpublications.org]
- 11. AZD4573 MedChem Express [bioscience.co.uk]
- 12. CAS No.: 2057509-72-3 | AZD4573 Syd Labs [sydlabs.com]
- 13. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to AZD4573: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605762#the-chemical-structure-and-properties-of-azd4573]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com